3-(azepan-1-yl)-N-(3-methoxyphenyl)propanamide;hydrochloride
Overview
Description
3-(azepan-1-yl)-N-(3-methoxyphenyl)propanamide;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amides. It features a propanamide backbone with an azepane ring and a methoxyphenyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-yl)-N-(3-methoxyphenyl)propanamide typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Propanamide Backbone: The final step involves the formation of the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of 3-(azepan-1-yl)-N-(3-methoxyphenyl)propanamide;hydrochloride may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(azepan-1-yl)-N-(3-methoxyphenyl)propanamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group or the azepane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Reduced amides and amines.
Substitution Products: Compounds with substituted methoxy or azepane groups.
Scientific Research Applications
3-(azepan-1-yl)-N-(3-methoxyphenyl)propanamide;hydrochloride has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(azepan-1-yl)-N-(3-methoxyphenyl)propanamide;hydrochloride involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways, such as those involved in pain perception or inflammation.
Comparison with Similar Compounds
Similar Compounds
- **3-(piperidin-1-yl)-N-
Properties
IUPAC Name |
3-(azepan-1-yl)-N-(3-methoxyphenyl)propanamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-20-15-8-6-7-14(13-15)17-16(19)9-12-18-10-4-2-3-5-11-18;/h6-8,13H,2-5,9-12H2,1H3,(H,17,19);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGSZRCOVXZSBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2CCCCCC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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